2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid

Medicinal Chemistry SAR Chemical Synthesis

2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid (CAS: 1103974-72-6) is a unique α,α-disubstituted phenylacetic acid that combines a basic dimethylamino group with a hydrophobic 4-ethylphenyl ring on the same α-carbon. This architecture unlocks enantioselective alkylations, decarboxylative couplings, and other transformations inaccessible to simpler phenylacetic acids. The 4-ethyl substituent provides chromatographic retention distinct from 2- and 3-positional isomers, making it an excellent reference standard for LC-MS method development. Researchers exploring cholinergic modulation or structure-activity relationships around neurotransmitter receptors will find this scaffold a versatile starting point. Procure this high-purity building block to accelerate your medicinal chemistry and chemical biology programs.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12118767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C(=O)O)N(C)C
InChIInChI=1S/C12H17NO2/c1-4-9-5-7-10(8-6-9)11(12(14)15)13(2)3/h5-8,11H,4H2,1-3H3,(H,14,15)
InChIKeyGZEPQFPCFILENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers and Buyers Compare 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid: Specification and Sourcing Baseline


2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid (CAS: 1103974-72-6; alternative registry: 1097201-20-9) is an α,α-disubstituted phenylacetic acid derivative characterized by a central α-carbon bearing both a dimethylamino group and a 4-ethylphenyl substituent . With a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol, this compound belongs to the broader class of dimethylamino phenylacetic acids that have been explored as synthetic intermediates and building blocks in medicinal chemistry and chemical biology applications [1]. Notably, this compound has been referenced in the context of cholinergic pathway modulation, suggesting potential relevance to neurotransmitter systems .

Why You Cannot Substitute 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid Without Verifying Structure-Activity Impact


The phenylacetic acid scaffold exhibits pronounced sensitivity to aromatic substitution patterns and α-carbon modifications. The presence of the 4-ethyl group on the phenyl ring introduces hydrophobic bulk and electron-donating character distinct from unsubstituted, 2-substituted, or 3-substituted analogs . Concurrently, the α-dimethylamino group imparts basicity and hydrogen-bonding capacity that influences both physicochemical properties (e.g., pKa, logP) and potential biological recognition events [1]. Systematic structural variations among dimethylamino phenylacetic acids—including positional isomerism of the dimethylamino group relative to the acetic acid moiety—result in divergent synthetic utility and biological profiles, precluding generic substitution without experimental validation [2].

Quantitative Evidence: 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid vs. Closest Analogs


Structural Differentiation: α-Dimethylamino Substitution Pattern in 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid

2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid bears the dimethylamino group directly on the α-carbon of the acetic acid moiety. This contrasts with positional isomers such as 4-(dimethylamino)phenylacetic acid, where the dimethylamino group resides on the para position of the aromatic ring, and 2-(dimethylamino)-2-phenylacetic acid, which lacks the 4-ethyl aromatic substituent . This α-placement alters both electronic and steric properties relevant to synthetic derivatization and potential biological recognition [1].

Medicinal Chemistry SAR Chemical Synthesis

Physicochemical Differentiation: Molecular Weight and Lipophilicity Implications

The target compound (MW = 207.27 g/mol; formula C₁₂H₁₇NO₂) contains two additional carbon atoms relative to the unsubstituted analog 2-(dimethylamino)-2-phenylacetic acid (MW = 179.22 g/mol; formula C₁₀H₁₃NO₂), attributable to the 4-ethyl substituent [1]. This increased molecular weight and carbon content predictably elevates calculated logP, influencing membrane permeability and chromatographic retention behavior .

Physicochemical Properties Drug Design Analytical Chemistry

Potential Biological Target Engagement Differentiation

Commercial literature indicates that 2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid may interact with neurotransmitter systems in the brain, particularly influencing cholinergic pathways [1]. In contrast, the structurally related compound 4-(dimethylamino)phenylacetic acid has been associated with Monoamine Oxidase B (MAO-B) targeting [2]. This mechanistic divergence, while requiring rigorous experimental validation, suggests distinct pharmacological profiling based on substitution pattern.

Pharmacology Neuroscience Cholinergic Pathways

Recommended Research Applications for 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid Based on Structural Evidence


Synthetic Intermediate for α,α-Disubstituted Phenylacetic Acid Derivatives

Given its α-dimethylamino substitution pattern and 4-ethylphenyl group, this compound serves as a versatile building block for constructing more complex α,α-disubstituted phenylacetic acid derivatives via carboxylate functionalization, amine alkylation, or enolate chemistry [1]. The presence of both a basic amine and a carboxylic acid on the same α-carbon enables unique synthetic transformations—including enantioselective alkylation strategies and decarboxylative coupling reactions—that are not accessible with simple ring-substituted phenylacetic acids lacking the α-amino functionality [2].

Cholinergic Pharmacology Tool Compound Exploration

Based on its structural features and mechanistic annotation suggesting cholinergic pathway interaction, researchers investigating acetylcholine receptor modulation or cholinergic neurotransmission may find this compound a useful starting point for structure-activity relationship studies . The 4-ethyl substituent provides a lipophilic anchor that may influence receptor binding kinetics relative to unsubstituted or differently substituted analogs, though direct comparative pharmacological data are currently absent from the public literature.

Analytical Reference Standard for LC-MS Method Development

The distinct molecular weight (207.27 g/mol) and elemental composition (C₁₂H₁₇NO₂) of this compound, coupled with the characteristic fragmentation behavior of the dimethylamino and 4-ethylphenyl moieties under electrospray ionization, make it suitable as a reference standard for developing and validating LC-MS methods targeting dimethylamino phenylacetic acid derivatives . The 4-ethyl substituent provides chromatographic retention distinct from the 2- and 3-positional isomers of dimethylamino phenylacetic acids, enabling resolution in reverse-phase separations.

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